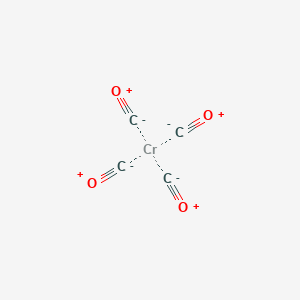

Tetracarbonylchromium(0)

Description

Properties

Molecular Formula |

C4CrO4 |

|---|---|

Molecular Weight |

164.04 g/mol |

IUPAC Name |

carbon monoxide;chromium |

InChI |

InChI=1S/4CO.Cr/c4*1-2; |

InChI Key |

SDRFORYLNWLITI-UHFFFAOYSA-N |

SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Development for Tetracarbonylchromium 0 Complexes

Advanced Synthetic Routes to Tetracarbonylchromium(0) Scaffolds

The creation of tetracarbonylchromium(0) complexes often involves the substitution of two carbonyl ligands from a suitable chromium carbonyl precursor with a bidentate ligand. The choice of precursor and reaction conditions significantly influences the efficiency and selectivity of the synthesis.

Ligand Exchange Reactions from Chromium Hexacarbonyl Precursors

Chromium hexacarbonyl, Cr(CO)₆, is a common and readily available starting material for the synthesis of tetracarbonylchromium(0) complexes. The direct reaction of Cr(CO)₆ with a bidentate ligand, typically a diphosphine, can yield the desired tetracarbonyl complex. This substitution process involves the displacement of two carbon monoxide (CO) molecules. ump.edu.mynih.gov

However, these reactions often require harsh conditions, such as high temperatures. For instance, the reaction of 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) with chromium hexacarbonyl to form the chelate complex requires heating in a sealed tube at 150–160 °C. uni-hannover.de The reaction of Ph₂PSiMe₂PPh₂ with Cr(CO)₆ is conducted in refluxing toluene (B28343) to achieve ligand exchange. nih.gov Similarly, the synthesis of cis-[Cr(CO)₄{C₁₀H₇-1-N(PPh₂)₂}] from Cr(CO)₆ requires refluxing in toluene for 36 hours. scispace.com The need for high thermal energy is a significant drawback, as it can lead to side reactions and decomposition of sensitive substrates.

The mechanism of ligand exchange in related systems, such as the displacement of a chelating ligand from (bmtb)Cr(CO)₄ (where bmtb is 4-methyl-1,2-bis(methylthio)benzene), has been studied to understand the underlying processes. tandfonline.com

Utilization of Labile Precursors (e.g., Tetracarbonyl(norbornadiene)chromium(0)) in Directed Synthesis

To overcome the limitations of using chromium hexacarbonyl, more labile precursors have been developed. Tetracarbonyl(norbornadiene)chromium(0), [Cr(CO)₄(nbd)], is a particularly effective reagent for this purpose. uni-hannover.dequantumfrontiers.deresearchgate.net The norbornadiene (nbd) ligand is easily displaced by other ligands, allowing the synthesis to proceed under much milder conditions. uni-hannover.deresearchgate.net

This method has been successfully employed for the synthesis of a variety of (diphosphine)tetracarbonylchromium(0) chelate complexes with ligands such as dppe, dppb, dppf, DIOP, BINAP, and Tol-BINAP. uni-hannover.dequantumfrontiers.deresearchgate.net The reactions typically occur in boiling tetrahydrofuran (B95107) (THF) and result in excellent, often quantitative, yields. uni-hannover.de For example, the reaction of (R)-2,2′-bis(di-p-tolylphosphino)-1,1′-binaphthyl ((R)-Tol-BINAP) with [Cr(CO)₄(nbd)] in boiling THF for 30 minutes affords the corresponding complex in 99% yield. uni-hannover.de

The use of [Cr(CO)₄(nbd)] favors the formation of monometallic chelate complexes and avoids the formation of non-chelated bimetallic side products. uni-hannover.de This precursor is also used to prepare complexes with unsymmetrical PCNP ligands. rsc.org The mild conditions offered by this precursor are a significant advantage, particularly when working with sensitive or chiral ligands. uni-hannover.de

Microwave-Assisted Synthetic Approaches and Yield Optimization

Microwave-assisted synthesis has emerged as a powerful technique in inorganic and organometallic chemistry, offering significant advantages over conventional heating methods. nih.govmdpi.com This "green" method can dramatically reduce reaction times, often from hours to minutes, and frequently leads to increased yields and product purity. nih.govanton-paar.com The efficient and rapid internal heating provided by microwave irradiation can minimize the decomposition of reagents and products. nih.govanton-paar.com

In the context of chromium carbonyl complexes, microwave-assisted synthesis has been shown to reduce reaction times by a factor of 5 to over 500 for compounds of the form M(CO)₄L (where M = Cr, Mo, W). researchgate.net This approach not only accelerates the synthesis but can also improve yields, making it an attractive alternative for optimizing the production of tetracarbonylchromium(0) complexes. researchgate.netnih.gov

Stereoselective Synthesis of Chiral Tetracarbonylchromium(0) Chelates

The synthesis of chiral molecules with high stereoselectivity is a major goal in modern chemistry. numberanalytics.comencyclopedia.pubox.ac.uk Chiral tetracarbonylchromium(0) complexes are of particular interest due to their potential applications in asymmetric catalysis. The use of chiral auxiliaries, which are temporarily attached to a substrate to control the stereochemical outcome of a reaction, is a well-established strategy. numberanalytics.com

In the synthesis of chiral tetracarbonylchromium(0) chelates, the complexation of enantiomerically pure chiral diphosphine ligands is a common approach. uni-hannover.de Ligands such as DIOP, BINAP, and Tol-BINAP have been successfully incorporated into tetracarbonylchromium(0) scaffolds. uni-hannover.dequantumfrontiers.deresearchgate.net The use of the labile precursor [Cr(CO)₄(nbd)] is particularly advantageous for these syntheses, as the mild reaction conditions help to preserve the stereochemical integrity of the chiral ligand. uni-hannover.de

For instance, the synthesis of the tetracarbonylchromium(0) complex of (R)-BINAP is achieved in high yield using this method. uni-hannover.de The resulting chiral complexes can serve as valuable tools in asymmetric synthesis. uni-hannover.de The development of new chiral ligands and their coordination to chromium centers continues to be an active area of research, aiming to create catalysts with improved selectivity and efficiency for various chemical transformations. cnr.it

Control of Reaction Conditions for High-Yield Complexation

Achieving high yields in the synthesis of tetracarbonylchromium(0) complexes is critically dependent on the careful control of reaction conditions. uni-hannover.dequantumfrontiers.de The choice of solvent, temperature, and precursor are all key factors.

The use of labile precursors like [Cr(CO)₄(nbd)] allows for reactions to be carried out under mild conditions, which is a primary factor in obtaining high, often quantitative, yields. uni-hannover.dequantumfrontiers.de For example, syntheses involving this precursor are typically performed in refluxing THF, a relatively low-boiling solvent. uni-hannover.de

An alternative high-yield methodology involves using (C₅H₁₀NH)₂Cr(CO)₄ instead of Cr(CO)₆. This approach, conducted in refluxing CH₂Cl₂, avoids prolonged refluxing times and simplifies purification, leading to high yields of the desired product. scispace.com

The table below summarizes the synthesis of various diphosphine tetracarbonylchromium(0) complexes using [Cr(CO)₄(nbd)] as the precursor, highlighting the high yields achieved under mild conditions. uni-hannover.de

Elucidation of Reactivity and Reaction Mechanisms in Tetracarbonylchromium 0 Systems

Kinetic Studies of Ligand Exchange Dynamics

The substitution of ligands in tetracarbonylchromium(0) complexes, particularly those involving bidentate ligands, has been a subject of detailed kinetic and mechanistic investigation. These studies provide fundamental insights into the factors governing the reactivity of these organometallic compounds.

Ligand substitution reactions at a metal center can proceed through different mechanistic pathways, primarily categorized as associative, dissociative, or interchange mechanisms. In the context of tetracarbonylchromium(0) complexes, the nature of the participating ligands and the reaction conditions significantly influence the operative pathway.

Kinetic studies on the substitution reactions of (diphosphine)tetracarbonylchromium(0) complexes have revealed that the reaction mechanism can be complex, often involving both associative and dissociative pathways. A proposed general mechanism involves two competing pathways for the substitution of a bidentate diphosphine ligand (P-P) by an entering nucleophile (L).

Dissociative Pathway: This pathway is characterized by the initial slow dissociation of one end of the bidentate ligand from the chromium center, forming a five-coordinate intermediate with a dangling monodentate phosphine (B1218219). This is followed by a rapid attack of the entering ligand.

Associative Pathway: In this pathway, the entering ligand directly attacks the metal center, forming a transient, higher-coordinate intermediate, which then facilitates the departure of the leaving group.

A derived rate law from these proposed mechanisms suggests that at higher concentrations of the entering ligand, the associative pathway is dominant. Conversely, at lower concentrations, the contribution of the dissociative path becomes more significant researchgate.net. This dual-pathway mechanism is a common feature in the substitution reactions of many organometallic complexes.

In reactions involving bidentate ligands, the opening and subsequent reclosure of the chelate ring is a critical mechanistic step. For instance, in the substitution reactions of (cis-1,2-Bis(tert-butylthio)ethylene)tetracarbonylchromium(0), the displacement of the bidentate ligand BTE by phosphites proceeds via a mechanism involving the initial, rate-determining cleavage of a chromium-sulfur bond to form a five-coordinate intermediate where the BTE ligand is monodentate. This is followed by a series of rapid subsequent steps.

The formation of chelate rings has also been studied in the context of photochemical reactions. For example, the formation of a chelate ring in Cr(CO)5(phen) has been investigated using laser flash photolysis, providing insights into the dynamics of this process acs.org.

The electronic and steric properties of both the entering nucleophile and the leaving group have a profound impact on the rates of ligand substitution reactions in tetracarbonylchromium(0) systems.

Entering Ligand: The nature of the entering ligand can dictate the dominant reaction pathway. Studies have shown that for a given complex, the reaction rate and the observed mechanism can vary significantly with different entering nucleophiles researchgate.net. For instance, the associative pathway becomes more favorable with stronger, more nucleophilic entering ligands.

Leaving Ligand: The characteristics of the leaving group are equally important. In the case of bidentate ligands, the ease of chelate ring opening, which is influenced by the steric bulk and the electronic properties of the donor atoms and the backbone of the ligand, directly affects the reaction rate. For example, variations in the chain length of diphosphine ligands in (diphosphine)tetracarbonylchromium(0) complexes lead to noticeable changes in the observed rate constants researchgate.net.

The steric requirements of ligands trans to a carbonyl group can also influence reaction rates, particularly for additions to cis carbonyl groups researchgate.net.

The determination of activation parameters, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), provides valuable mechanistic information.

A large, positive entropy of activation is typically indicative of a dissociative mechanism, as the transition state is more disordered than the reactants. Conversely, a large, negative entropy of activation suggests an associative mechanism, where the formation of a more ordered, higher-coordinate transition state leads to a decrease in entropy.

For the substitution reactions of (diphosphine)tetracarbonylchromium(0) complexes, the activation parameters have been shown to vary with the chain length of the diphosphine ligand, further supporting the proposed dual associative and dissociative mechanism researchgate.net. Similarly, for the substitution reactions of bimetallic (μ-2,6-dap)[M(CO)5]2 (M = Cr, Mo, W) complexes, the evaluation of rate constants and activation parameters has been crucial in elucidating the reaction mechanism researchgate.net.

The analysis of activation parameters is a powerful tool for distinguishing between different potential reaction pathways and for understanding the energetic landscape of the reaction.

Photochemical Ligand Exchange Reactions

Photochemical methods offer an alternative route to induce ligand exchange in tetracarbonylchromium(0) complexes. Irradiation of these complexes with light of an appropriate wavelength can lead to the excitation of an electron, labilizing one or more of the ligands and facilitating substitution.

Butadiene complexes of transition metals, including (η⁴-s-cis-1,3-butadiene)tetracarbonylchromium(0), have been studied with a focus on their photochemical ligand exchange reactions iucr.orgiucr.org. These reactions are of interest as model systems for understanding the bonding between transition metals and olefins, which plays a role in catalysis iucr.orgiucr.org.

The photochemical reactions of transition metal complexes with olefinic ligands have been extensively studied researchgate.net. The understanding of the bonding schemes in these complexes is crucial for interpreting their photochemical reactivity researchgate.net.

Oxidative Decarbonylation Processes and Mechanism

Oxidative decarbonylation involves the removal of a carbonyl ligand and the simultaneous oxidation of the metal center. In the context of tetracarbonylchromium(0) complexes, this can be achieved using oxidizing agents.

For instance, trimethylamine (B31210) N-oxide-initiated decarbonylation of Cr(CO)6, followed by reaction with a diphosphine, can lead to the formation of (diphosphine)tetracarbonylchromium(0) complexes researchgate.net. This process involves the oxidation of a CO ligand to CO2 by the N-oxide, which creates a vacant coordination site on the chromium center, facilitating the coordination of the diphosphine.

The electrochemistry of tetracarbonylchromium(0) complexes containing 1,1'-bis(phosphino)ferrocene ligands has been investigated. These studies revealed two reversible oxidation waves for the chromium compounds, providing insight into the electronic structure and the accessibility of higher oxidation states researchgate.net.

Metal-Carbonyl Bond Breaking Site Determination

The generation of tetracarbonylchromium(0), or Cr(CO)4, predominantly occurs through the photodissociation of its precursor, hexacarbonylchromium(0) (Cr(CO)6). aip.org The determination of the metal-carbonyl bond breaking site is therefore intrinsic to understanding the mechanism of this photochemical reaction.

Research utilizing techniques such as femtosecond valence photoelectron spectroscopy and excited-state molecular dynamics simulations has provided detailed insights into the dissociation process. nih.govacs.org The generally accepted mechanism begins with the initial photoexcitation of the Cr(CO)6 molecule to a metal-to-ligand charge-transfer (MLCT) state. nih.govrsc.org Specifically, upon irradiation with UV light (e.g., 266 nm), the molecule is excited to optically bright ¹T₁u states. nih.gov

Following this initial excitation, the molecule undergoes rapid dynamics. The excited-state populations shift from bound states to dissociative states. nih.gov Theoretical calculations have shown that certain charge-transfer excited states possess dissociative potential energy surfaces, which directly lead to the cleavage of a Cr-CO bond. acs.org This process is very fast, with the populations in bound states decaying within 10-20 femtoseconds and the populations in dissociative states rising to 50% after approximately 70 femtoseconds. nih.gov

Experiments using excimer laser multiphoton dissociation of Cr(CO)6 in the gas phase have identified two primary dissociation pathways: a sequential process and a direct process. aip.org Studies under collisionless conditions, using a KrF* excimer laser at 248 nm and detecting the photoproducts by mass spectrometry, have confirmed that Cr(CO)4 is the major product formed from the single-photon dissociation of Cr(CO)6. aip.org This indicates that the fundamental bond-breaking event is the cleavage of a single metal-carbonyl bond. The observation of Cr(CO)x fragments where x < 4 at low laser fluences is primarily attributed to the subsequent electron-impact fragmentation of the primary Cr(CO)4 product within the mass spectrometer, rather than multiple initial bond cleavages. aip.org At higher laser fluences, secondary photodissociation of the Cr(CO)4 fragment can occur, leading to further loss of CO ligands. aip.org

Therefore, the site of bond breaking is unequivocally a single chromium-carbon monoxide (Cr-CO) bond. The process is initiated by photoexcitation to a dissociative electronic state, leading to the direct expulsion of one CO ligand and the formation of the coordinatively unsaturated Cr(CO)4 species.

Comparative Reactivity Studies Across Group 6 Metal Carbonyls

The reactivity of tetracarbonylchromium(0) is often contextualized by comparing it with its heavier congeners in Group 6, tetracarbonylmolybdenum(0) (Mo(CO)4) and tetracarbonyltungsten(0) (W(CO)4). These comparisons reveal trends in bond strengths, reaction kinetics, and photochemical behavior that are characteristic of the group.

In thermal substitution and exchange reactions, a general reactivity trend is often observed where molybdenum complexes are the most reactive, followed by chromium, and then tungsten. For instance, in thermal exchange reactions between coordinated N₂ and η²-H₂ ligands in M(CO)₅L compounds, the reactivity order was found to be Mo > Cr > W. acs.org Similarly, kinetic studies of substitution reactions in Group 6 metal carbonyl halides show that molybdenum complexes react more readily than both chromium and tungsten analogues. cdnsciencepub.com This increased reactivity of the molybdenum compounds is often attributed to the weaker metal-carbon bonds compared to those in the chromium and tungsten carbonyls. cdnsciencepub.com

Photochemical reactivity also shows distinct differences among the Group 6 metal carbonyls. Prolonged UV photolysis of the parent hexacarbonyls, M(CO)₆, in low-temperature matrices leads to the sequential loss of CO groups to form M(CO)₄ and M(CO)₃ fragments. rsc.org While the primary photochemical process for all three metals is the dissociation of a CO ligand, the subsequent dynamics and the properties of the resulting fragments differ. rsc.orgaip.org The photodissociation is understood to proceed through initial excitation to MLCT states, followed by a rapid crossing to ligand-field (d-d) excited states which are dissociative. rsc.org

Theoretical studies on related M(CO)₅(CS) complexes provide further insight into the electronic factors governing reactivity. Calculations of spin-orbit coupling (SOC), a key factor in intersystem crossing during photochemical reactions, show a clear trend of increasing SOC down the group. nih.gov This suggests differences in the excited-state lifetimes and reaction pathways. For example, upon UV irradiation, the Cr and Mo complexes are excited to singlet states, while the W complex is promoted to a triplet state, leading to different mechanistic pathways for photoextrusion. nih.gov

The following table summarizes some comparative properties and reactivity trends for Group 6 metal carbonyl systems.

| Property / Reaction | Chromium (Cr) | Molybdenum (Mo) | Tungsten (W) | Source(s) |

| Thermal Reactivity Order | Intermediate | Highest | Lowest | acs.org, cdnsciencepub.com |

| Metal-Carbon Bond Strength | Stronger than Mo | Weaker than Cr, W | Strongest | cdnsciencepub.com |

| Photochemical Dissociation | Sequential CO loss | Sequential CO loss | Sequential CO loss | rsc.org |

| Spin-Orbit Coupling (SOC) in M(CO)₅(CS) (T₁ state, cm⁻¹) | 81.8 | 207.6 | 662.9 | nih.gov |

| Primary Photoexcited State in M(CO)₅(CS) | Singlet (S₁) | Singlet (S₁) | Triplet (T₁) | nih.gov |

These comparative studies highlight that while tetracarbonylchromium(0) shares a fundamental chemistry with its Group 6 counterparts, its reactivity is a unique balance of factors including metal-ligand bond strength and excited-state dynamics, typically placing it between molybdenum and tungsten in terms of reaction rates for many thermal processes.

Coordination Chemistry and Ligand Field Effects in Tetracarbonylchromium 0 Complexes

Electronic and Steric Influence of Ancillary Ligands

The nature of the ancillary ligand in Cr(CO)₄L₂ complexes dictates the electronic density at the chromium center and the steric environment around it. This, in turn, affects the back-bonding to the carbonyl ligands, which can be monitored by techniques such as infrared (IR) spectroscopy. The CO stretching frequencies (ν(CO)) serve as a sensitive probe of the electronic effects; stronger σ-donating or weaker π-accepting ancillary ligands lead to increased electron density on the chromium, enhanced back-donation into the CO π* orbitals, and consequently, a lowering of the ν(CO) frequencies. unt.edu Steric bulk of the ancillary ligands can also influence the geometry and stability of the complex.

Diphosphine ligands are classic examples of chelating ligands that modulate the electronic and steric properties of metal carbonyl complexes. The electronic influence of these ligands can be inferred from the CO stretching frequencies in the IR spectra of the corresponding Cr(CO)₄(diphosphine) complexes. The σ-donor capacity of the phosphine (B1218219) ligand influences the extent of π-backbonding from the chromium center to the carbonyl ligands.

In an effort to examine the role of electronic structure, the complex [1,1′-bis(diphenylphosphino)ferrocene]tetracarbonyl chromium (DPPFCr) has been studied. This complex combines a catalytically active redox component with the chromium carbonyl moiety. researchgate.net The ferrocenyl backbone in dppf provides a unique electronic and steric environment compared to simple alkyl-bridged diphosphines.

The bite angle of the diphosphine ligand, determined by the length of the backbone connecting the two phosphorus atoms, plays a crucial role in determining the P-Cr-P bond angle and can induce distortions from ideal octahedral geometry.

| Ligand | Full Name | Anticipated Electronic Effect | Anticipated Steric Effect |

|---|---|---|---|

| dppe | 1,2-bis(diphenylphosphino)ethane (B154495) | Strong σ-donor | Moderate |

| dppb | 1,4-bis(diphenylphosphino)butane | Strong σ-donor | Larger bite angle than dppe |

| dppf | 1,1'-bis(diphenylphosphino)ferrocene | Electron-rich, potentially redox-active | Bulky, with a large bite angle |

| BINAP | 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl | Strong σ-donor, chiral | Significant steric bulk and chirality |

| DIOP | (-)-2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane | Strong σ-donor, chiral | Significant steric bulk and chirality |

Diene and olefin ligands coordinate to the chromium center through their π-systems. In (diene)Cr(CO)₄ complexes, the diene acts as a four-electron donor. The bonding involves σ-donation from the filled π-orbitals of the diene to empty d-orbitals of the chromium and π-back-donation from filled d-orbitals of the chromium to the empty π*-orbitals of the diene.

In (η-s-cis-1,3-butadiene)tetracarbonylchromium(0), the chromium atom exhibits a distorted octahedral environment. The Cr–CO distances for the carbonyls trans to the butadiene ligand are slightly shorter than the cis Cr-CO distances, suggesting stronger back-bonding to the trans carbonyls. researchgate.net The C-C bond lengths in the coordinated butadiene ligand are altered compared to the free ligand, with the terminal C-C bonds being shorter than the central C-C bond. researchgate.netumb.edu

For tetracarbonyl(norbornadiene)chromium(0), the coordination is pseudo-octahedral. The Cr–C(carbonyl) bonds trans to the olefin are shorter than those in the cis positions. nih.gov This indicates a trans-influence where the olefin ligand facilitates stronger back-donation to the trans-disposed carbonyls.

Diamine ligands form chelate complexes with tetracarbonylchromium(0) of the type cis-(diamine)Cr(CO)₄. The electronic effect of these ligands is primarily σ-donation from the nitrogen lone pairs. Steric hindrance from bulky substituents on the diamine can influence the stability and spectroscopic properties of the complexes. For instance, chromium(0) complexes with sterically hindered vic-diamines have been synthesized and their properties assessed. nih.gov

Dithioether ligands, with their sulfur donor atoms, can also form chelate complexes with tetracarbonylchromium(0). The electronic properties of dithioether ligands are influenced by the electronegativity and polarizability of the sulfur atoms, which affects both their σ-donor and potential π-acceptor capabilities.

Bipyridyl (bpy) and phenanthroline (phen) and their derivatives are important α-diimine ligands that form stable Cr(CO)₄(diimine) complexes. These ligands are notable for their strong π-acceptor character, which arises from their low-lying π* orbitals. This property allows for significant metal-to-ligand π-back-donation from the chromium d-orbitals.

The electronic properties of these complexes have been extensively studied. The reduction of Cr(CO)₄(bpy) to its radical anion, [Cr(CO)₄(bpy)]•−, results in a significant decrease in the CO stretching force constants, indicating a strengthening of the π-back donation to the carbonyl ligands. nih.gov The electronic structure of various diimine complexes of chromium has been investigated, providing insights into the metal-ligand bonding. unt.edu

Distortion of Octahedral Coordination Geometry by Chelating Ligands

In Cr(CO)₆, the chromium atom has a perfect octahedral geometry. Substitution of two carbonyl ligands with a chelating ligand (LL) to form Cr(CO)₄(LL) often leads to a distortion of this geometry. The extent and nature of the distortion depend on the bite angle and steric bulk of the chelating ligand.

Chelating ligands with small bite angles can force a significant deviation from the ideal 90° L-M-L angle in an octahedron. nih.gov For example, in a cis-chelated tetracarbonylchromium(0) complex with a P,P-chelating ligand forming a four-membered metallacycle, the P-Cr-P bite angle is significantly compressed. nih.gov

In the case of (η-s-cis-1,3-butadiene)tetracarbonylchromium(0) and tetracarbonyl(norbornadiene)chromium(0), the coordination of the two double bonds of the diene ligand to cis positions of the chromium center results in a distorted octahedral geometry. umb.edunih.gov The deviation from ideal octahedral angles is a consequence of accommodating the geometric constraints of the chelating diene.

Similarly, in cis-[Cr(III)(phen)₂(H₂O)₂]³⁺, a related chromium complex, the phenanthroline ligands induce a distorted octahedral coordination environment around the chromium ion. nih.gov

| Complex | Ligand Bite Angle (°C) | Cr-C(trans) Bond Length (Å) | Cr-C(cis) Bond Length (Å) | Reference |

|---|---|---|---|---|

| (norbornadiene)Cr(CO)₄ | - | 1.861, 1.866 | 1.889, 1.904 | nih.gov |

| (s-cis-1,3-butadiene)Cr(CO)₄ | - | ~1.84 | ~1.88 | researchgate.net |

Metal-to-Ligand Charge Transfer (MLCT) Phenomena and Electronic Transitions

Complexes of tetracarbonylchromium(0) with π-accepting ligands, particularly bipyridyl and phenanthroline derivatives, exhibit characteristic metal-to-ligand charge transfer (MLCT) transitions in their electronic absorption spectra. rsc.org These transitions involve the excitation of an electron from a metal-centered d-orbital to a ligand-centered π* orbital.

The Cr(CO)₄(bpy) complex shows a calculated absorption spectrum with a peak around 21,000 cm⁻¹ assigned to low-lying MLCT states. umb.edu These MLCT transitions are responsible for the broad absorption of these complexes in the visible spectral region. researchgate.net The energy of these MLCT transitions is sensitive to the solvent and the substituents on the diimine ligand.

The excited states resulting from MLCT transitions have been the subject of photochemical studies. For Cr(CO)₄(bpy), irradiation into the MLCT band can lead to the ultrafast dissociation of an axial carbonyl ligand. umb.edu The photochemistry of M(CO)₄(diimine) (where M = Cr, Mo, W) complexes is largely dictated by the interplay between MLCT and ligand field excited states. nih.gov

Fluxional Processes in Solution-Phase SystemsCurrent time information in Washington County, US.

In the realm of coordination chemistry, tetracarbonylchromium(0) complexes, particularly those of the general formula cis-Cr(CO)4L2 where L is a neutral donor ligand such as a phosphine or phosphite (B83602), are not static entities in solution. Instead, they can exhibit dynamic intramolecular processes, often referred to as fluxionality or stereochemical non-rigidity. These processes involve the rearrangement of ligands around the central chromium atom at a rate that is observable on the nuclear magnetic resonance (NMR) timescale. The study of these dynamic behaviors provides crucial insights into the mechanistic pathways of ligand exchange and the energetic barriers associated with these rearrangements.

The most common fluxional process observed in cis-Cr(CO)4L2 complexes is the intramolecular cis-trans isomerization. This process can be monitored using variable-temperature NMR spectroscopy, typically by observing the signals of the donor ligands (e.g., ³¹P NMR for phosphine or phosphite ligands). At low temperatures, the exchange between the cis and trans isomers is slow, and distinct signals for each isomer can be observed. As the temperature is raised, the rate of isomerization increases, leading to broadening of the NMR signals. At a specific temperature, known as the coalescence temperature, the signals for the two isomers merge into a single broad peak. Further increases in temperature result in a sharpening of this averaged signal. From the coalescence temperature and the chemical shift difference between the isomers at low temperature, the free energy of activation (ΔG‡) for the isomerization process can be calculated.

Two primary mechanisms are generally considered for the cis-trans isomerization in these octahedral complexes:

Dissociative Mechanism: This pathway involves the cleavage of a chromium-ligand bond to form a five-coordinate intermediate. This intermediate can then undergo structural rearrangement, followed by re-coordination of the ligand to form either the cis or trans isomer. The energetics of this process are influenced by the strength of the chromium-ligand bond.

Intramolecular (Non-dissociative) Mechanism: This mechanism involves the rearrangement of the ligands without dissociation from the metal center. A common pathway for this type of rearrangement is the Berry pseudorotation. In this process, the octahedral complex is proposed to rearrange through a five-coordinate trigonal bipyramidal intermediate. This mechanism is often favored for complexes with less bulky ligands.

While detailed kinetic studies and activation energy data for the fluxional processes of many tetracarbonylchromium(0) complexes are not extensively documented in readily available literature, valuable insights can be drawn from analogous molybdenum and tungsten complexes. For instance, studies on cis-Mo(CO)4(PPh3)2 have elucidated the factors governing its isomerization.

Table 1: Activation Energies for the Isomerization of cis-Mo(CO)₄(PPh₃)₂

| Isomerization Mechanism | Activation Energy (kJ/mol) | Activation Energy (kcal/mol) |

|---|---|---|

| Dissociative | ~124 | ~29.6 |

This data for the molybdenum analogue suggests that the intramolecular pathway is energetically more favorable.

For related chromium complexes, thermal solid-state isomerizations have been reported to have a broader range of activation energies.

Table 2: General Range of Activation Energies for Thermal Solid-State Isomerization of Related Chromium Complexes

| Complex Type | Activation Energy Range (kJ/mol) | Activation Energy Range (kcal/mol) |

|---|

The choice between a dissociative and an intramolecular pathway is significantly influenced by the steric bulk of the ancillary ligands. Complexes with bulky phosphine ligands, such as triphenylphosphine (B44618) (PPh₃), may favor a dissociative mechanism to relieve steric strain in the transition state. Conversely, complexes with smaller ligands are more likely to undergo rearrangement via a lower-energy intramolecular pathway.

In the context of other chromium carbonyl complexes, such as the "piano-stool" complex (TMCOT)Cr(CO)₃ (where TMCOT is 1,3,5,7-tetramethylcyclooctatetraene), computational studies have provided specific energetic data for fluxional processes involving ligand shifts.

Table 3: Calculated Free Energy of Activation (ΔG‡) for the Lowest-Energy Fluxional Process in (TMCOT)M(CO)₃ Complexes

| Metal (M) | ΔG‡ (kcal/mol) |

|---|---|

| Cr | 12.6 |

| Mo | 12.8 |

These data, while not for a tetracarbonylchromium(0) complex, illustrate the magnitude of the energy barriers that can be expected for intramolecular ligand rearrangements in related chromium carbonyl systems.

The study of fluxional processes in tetracarbonylchromium(0) complexes is a nuanced area of organometallic chemistry. While specific, detailed research findings for a wide range of these complexes are not broadly available, the principles of dynamic NMR spectroscopy, coupled with data from analogous systems, provide a solid framework for understanding the mechanisms and energetics of these intramolecular rearrangements.

Catalytic Applications and Mechanistic Insights

Tetracarbonylchromium(0) as a Catalyst Precursor

Tetracarbonylchromium(0) complexes serve as stable and convenient precursors for the generation of catalytically active species. A catalyst precursor is a compound, often a stable transition metal complex, that is converted into an active catalyst under reaction conditions, typically through reaction with a cocatalyst or activator. The tetracarbonylchromium(0) moiety, often stabilized by a bidentate ligand, can be readily synthesized and handled. For instance, (norbornadiene)tetracarbonylchromium(0) has been utilized as a complexation reagent to prepare various chiral amine carbonyl chromium(0) complexes in high yields.

The utility of these complexes as precursors lies in the labile nature of the carbonyl (CO) ligands, which can be displaced to allow for the coordination of substrates, or the entire complex can be transformed into the active catalytic species under oxidative conditions. This strategy is analogous to that seen with other Group 6 tetracarbonyl complexes, such as molybdenum complexes, which are used as precursors for epoxidation catalysts. In that context, the stable molybdenum(0) carbonyl precursors are converted into catalytically active molybdenum(VI) oxo species under the oxidative conditions of the reaction. Similarly, tetracarbonylchromium(0) complexes can be designed to release the chromium center in a catalytically competent form upon introduction to the reaction environment, initiating the catalytic cycle.

Carbon Dioxide Coupling Reactions with Epoxides

One of the significant applications of tetracarbonylchromium(0) complexes is in the catalytic coupling of carbon dioxide (CO₂) with epoxides to form cyclic carbonates. This reaction is of high interest as it represents a method for CO₂ fixation into value-added chemicals. Nonionic and monomeric tetracarbonylchromium(0) complexes chelated by modified ethylenediamine (B42938) ligands have been developed as a new class of highly effective catalysts for this transformation.

The development of catalysts for CO₂/epoxide coupling has increasingly focused on creating halide-free, bifunctional systems to enhance efficiency and improve the environmental profile of the process. Traditional catalysts often require a halide-based cocatalyst to act as a nucleophile for epoxide ring-opening. However, halides can be corrosive and toxic. The modern design principle involves integrating both a Lewis acidic site and a Lewis basic or nucleophilic site into a single catalyst molecule.

In the context of tetracarbonylchromium(0) complexes with diamine ligands, the design principles are as follows:

Lewis Acid Center : The chromium metal center of the complex is proposed to function as the Lewis acid. It coordinates to the oxygen atom of the epoxide, polarizing the C-O bond and facilitating its cleavage.

Nucleophilic/Lewis Base Center : The non-coordinated nitrogen atom of a modified ethylenediamine ligand can act as an internal nucleophile or Lewis base. This nitrogen atom can attack one of the electrophilic carbon atoms of the activated epoxide ring, causing it to open. Alternatively, it may activate the CO₂ molecule.

This dual-activation mechanism within a single-component catalyst avoids the need for external halide additives. The bifunctional nature creates a synergistic effect where the proximity of the two active sites enhances the rate of the catalytic cycle, which involves epoxide ring-opening, nucleophilic attack, CO₂ insertion, and ring-closing to release the cyclic carbonate and regenerate the catalyst.

The increased methylation has two primary effects:

Increased Electron Donation : Methyl groups are electron-donating. Increasing the number of methyl groups on the nitrogen atoms increases the electron density on the chromium center. This enhanced electron density on the metal is thought to facilitate the activation of the epoxide.

Enhanced Nucleophilicity : The nucleophilicity of the free nitrogen atom in the diamine ligand is increased with greater methyl substitution, which enhances its ability to ring-open the epoxide.

Among a series of tested catalysts, tetracarbonyl(N,N,N',N'-tetramethylethylenediamine)chromium(0) exhibited the highest catalytic activity for the coupling of various epoxides with CO₂. This highlights that fine-tuning the ligand structure, specifically through N-alkylation, is a key strategy for optimizing catalyst performance in this system.

| Catalyst (Cr(CO)₄-Ligand) | Ligand | Number of Methyl Groups | Yield of Propylene Carbonate (%) |

|---|---|---|---|

| Cr-1 | N,N-dimethylethylenediamine | 2 | 65 |

| Cr-2 | N,N'-dimethylethylenediamine | 2 | 59 |

| Cr-3 | N,N,N'-trimethylethylenediamine | 3 | 88 |

| Cr-4 | N,N,N',N'-tetramethylethylenediamine | 4 | 99 |

Asymmetric Catalysis with Chiral Tetracarbonylchromium(0) Complexes

The development of chiral chromium complexes for asymmetric catalysis is an area of growing interest, aiming to create cost-effective and sustainable alternatives to catalysts based on precious metals. Planar chiral arene chromium(0) complexes, in particular, have been explored as potential ligands and catalysts in various enantioselective transformations.

While examples involving tetracarbonylchromium(0) are scarce, closely related chiral chromium carbonyl complexes have been successfully employed in asymmetric C-H transformation reactions. A notable example is the catalytic asymmetric direct C-H arylation of prochiral (η⁶-arene)chromium tricarbonyl complexes. nih.govacs.org This method allows for the synthesis of enantioenriched planar-chiral chromium compounds, which are valuable precursors for chiral phosphine (B1218219) ligands. nih.gov

In this transformation, a palladium catalyst, in conjunction with a silver promoter and a chiral phosphine ligand (H₈-BINAP(O)), is used to discriminate between the two enantiotopic C-H bonds of the chromium-complexed arene. nih.gov The (η⁶-arene)chromium tricarbonyl unit serves as the substrate that is transformed into a planar chiral product with high enantioselectivity. nih.govacs.org Mechanistic studies suggest a bimetallic catalytic cycle where the silver complex performs the C-H activation step. nih.gov This work demonstrates the principle of using the chromium carbonyl moiety to control stereochemistry and opens avenues for developing other chromium-catalyzed asymmetric C-H functionalizations. nih.govacs.org

Asymmetric hydrogenation is a powerful tool for producing chiral molecules, particularly chiral alcohols from the reduction of prochiral ketones. nih.gov This field has been dominated by catalysts based on noble metals such as ruthenium, rhodium, and iridium. nih.govnih.govjst.go.jp The application of chiral tetracarbonylchromium(0) complexes specifically to asymmetric hydrogenation is not yet a well-established area.

However, research into other first-row transition metals, such as iron, provides a conceptual basis for the potential of chromium. Chiral catalytic systems derived from iron carbonyl complexes have been successfully applied to the asymmetric transfer hydrogenation of aromatic ketones. sioc-journal.cn These findings suggest that earth-abundant metals like chromium could also be viable for such transformations. The development of chiral ligands specifically tailored for chromium(0) centers is a key challenge. While methods exist for preparing chiral amine carbonyl chromium(0) complexes, their successful application in inducing high enantioselectivity in catalytic reactions like hydrogenation remains an area for future development. rsc.org

Elucidation of Catalytic Reaction Mechanisms via Computational Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of transition metal-catalyzed reactions. acs.org For chromium carbonyl complexes, including the catalytically relevant species Tetracarbonylchromium(0) (Cr(CO)4), computational studies provide detailed insights into reaction pathways, transition states, and the electronic and steric factors that govern catalytic activity and selectivity. These theoretical investigations complement experimental findings and guide the rational design of more efficient catalysts. acs.orgacs.org

One area where computational studies have been applied to chromium carbonyl catalysis is in the hydrogenation of conjugated dienes. The photocatalytic hydrogenation of 1,3-dienes by Cr(CO)6 is known to proceed through the formation of coordinatively unsaturated chromium carbonyl species, such as Cr(CO)4. acs.org DFT calculations can model the photochemical activation of the Cr(CO)6 precursor, the coordination of the diene to the Cr(CO)4 fragment, and the subsequent steps of the catalytic cycle.

For instance, in the hydrogenation of 1,3-butadiene (B125203), computational models can predict the relative energies of different coordination modes of the diene to the Cr(CO)4 moiety (e.g., η2 vs. η4 coordination). These calculations help to understand the initial interactions between the catalyst and the substrate.

Furthermore, DFT can be employed to map out the potential energy surface for the entire catalytic cycle. This includes the calculation of activation barriers for key elementary steps such as:

Oxidative addition of H2: The mechanism by which dihydrogen is activated at the chromium center.

Migratory insertion: The insertion of the coordinated diene into a Cr-H bond to form an allyl-chromium intermediate.

Reductive elimination: The final step where the hydrogenated product is released, and the active catalytic species is regenerated.

A hypothetical reaction pathway for the hydrogenation of 1,3-butadiene catalyzed by a Cr(CO)4 species is outlined below, with energies that are illustrative of typical DFT calculations.

| Step | Reaction | Description | ΔG (kcal/mol) |

| 1 | Cr(CO)4 + C4H6 → (η4-C4H6)Cr(CO)4 | Coordination of 1,3-butadiene | -15.2 |

| 2 | (η4-C4H6)Cr(CO)4 + H2 → [(η4-C4H6)Cr(CO)4(H)2]‡ | Transition state for H2 oxidative addition | +25.8 |

| 3 | [(η4-C4H6)Cr(CO)4(H)2]‡ → (η3-C4H7)Cr(CO)4H | Migratory insertion to form an allyl intermediate | -8.5 |

| 4 | (η3-C4H7)Cr(CO)4H → [C4H8---Cr(CO)4]‡ | Transition state for reductive elimination | +18.3 |

| 5 | [C4H8---Cr(CO)4]‡ → Cr(CO)4 + C4H8 | Product release and catalyst regeneration | -22.1 |

Note: The energy values in this table are hypothetical and for illustrative purposes to demonstrate the type of data obtained from DFT calculations.

Computational studies also provide valuable information on the geometry of intermediates and transition states. For example, the bond lengths and angles within the coordinated diene and the chromium center can be precisely calculated, offering a deeper understanding of the bonding interactions throughout the catalytic cycle.

| Species | Key Parameter | Calculated Value |

| (η4-C4H6)Cr(CO)4 | Cr-C (butadiene) bond length | 2.25 Å |

| (η3-C4H7)Cr(CO)4H | Cr-C (allyl) bond length | 2.18 Å |

| [(η4-C4H6)Cr(CO)4(H)2]‡ | H-H bond length | 1.10 Å |

Note: The values in this table are representative examples based on typical computational results for such organometallic complexes.

In addition to hydrogenation, computational methods can be applied to understand other catalytic reactions involving Tetracarbonylchromium(0), such as isomerization of olefins. organic-chemistry.org DFT calculations can help to elucidate the mechanism of double bond migration, determining whether it proceeds via a π-allyl or an alkyl-chromium intermediate. organic-chemistry.org By comparing the activation barriers for different potential pathways, the most likely mechanism can be identified.

While direct computational studies specifically targeting the catalytic mechanisms of isolated Tetracarbonylchromium(0) are not as abundant as for other systems, the principles and methodologies are well-established. acs.org The insights gained from computational studies on related chromium carbonyl complexes, such as Cr(CO)6 and Cr(CO)3 fragments, provide a strong foundation for understanding the catalytic behavior of Cr(CO)4. researchgate.netresearchgate.net These theoretical approaches are crucial for rationalizing experimental observations and for the future development of novel chromium-based catalysts.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Vibrational Spectroscopy for Carbonyl Ligand Analysis (FTIR, IRRA)

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is an indispensable tool for the analysis of metal carbonyl complexes. The high intensity of the C-O stretching vibrations (ν(CO)), which typically appear in a region of the infrared spectrum (around 1800–2200 cm⁻¹) that is free from other common molecular vibrations, makes them excellent probes of molecular structure and bonding. rsc.orgumb.eduntu.edu.sg

The frequencies of these ν(CO) bands are sensitive to the electronic environment of the metal center. umb.eduilpi.com Stronger π-backbonding from the metal to the π* orbitals of the CO ligands weakens the C-O triple bond, resulting in a decrease in the stretching frequency. umb.eduilpi.com Conversely, factors that decrease electron density on the metal, such as the presence of electron-withdrawing ligands or a positive charge on the complex, lead to higher ν(CO) frequencies. umb.edutamu.edu The number and pattern of the ν(CO) bands are dictated by the symmetry of the complex, allowing for structural isomers to be distinguished. ilpi.comtamu.edu

For instance, the substitution of CO in hexacarbonylchromium(0) with phosphine (B1218219) ligands to form tetracarbonylchromium(0) derivatives results in characteristic shifts in the ν(CO) bands, providing information on the donor/acceptor properties of the phosphine ligands. tamu.edu In a study of cis-[Cr(CO)₄{4-CH₃CO–C₆H₄-1-N(PPh₂)₂}], the IR spectrum showed distinct bands for the carbonyl ligands. nih.gov Similarly, the characterization of trans-bis[tris(4-fluorophenyl)phosphane]tetracarbonylchromium(0) utilized Infrared Spectroscopy to complement structural data. ump.edu.my

The table below presents typical CO stretching frequencies for various types of carbonyl coordination, illustrating the sensitivity of this technique to the bonding mode.

| Coordination Mode | Typical ν(CO) Range (cm⁻¹) |

| Free CO | 2143 |

| Terminal M-CO | 1850–2125 |

| Doubly Bridging (μ₂-CO) | 1750–1850 |

| Triply Bridging (μ₃-CO) | 1600–1675 |

Data sourced from multiple organometallic chemistry resources. umb.eduilpi.com

CO Stretching Frequencies as Probes of Electronic Structure

The position of the CO stretching bands in the IR spectrum serves as a sensitive indicator of the electronic environment at the chromium center. tandfonline.com The synergistic nature of the metal-carbonyl bond, involving σ-donation from the CO to the metal and π-backdonation from the metal to the CO, is directly reflected in the ν(CO) frequencies. ilpi.com An increase in electron density at the metal center, facilitated by strong σ-donating co-ligands, enhances π-backdonation into the antibonding π* orbitals of the CO ligands. ilpi.comtamu.edu This increased population of the π* orbitals weakens the carbon-oxygen triple bond, leading to a decrease in the CO stretching frequency. ilpi.com

Conversely, a decrease in electron density on the chromium atom, for example in cationic complexes, results in reduced π-backdonation and a shift of the ν(CO) bands to higher wavenumbers. umb.edutandfonline.com This relationship allows for the electronic properties of other ligands in the complex to be systematically studied by observing their effect on the CO stretching frequencies. tamu.edu For example, comparing the ν(CO) frequencies of a series of [Cr(CO)₄(PR₃)₂] complexes allows for the ranking of the net donor capacity of different phosphine ligands (PR₃). tamu.edu

Time-Resolved Vibrational Spectroscopy of Excited States

Time-resolved infrared (TRIR) spectroscopy is a powerful technique for studying the dynamics of short-lived excited states in tetracarbonylchromium(0) complexes. rsc.orgacs.org By using a laser pulse to excite the molecule and a subsequent IR pulse to probe the vibrational spectrum at different time delays, the evolution of excited states and the formation of transient intermediates can be monitored on timescales from picoseconds to microseconds. rsc.orgrsc.org

These studies have been crucial in understanding the photochemistry of chromium carbonyls, such as photoinduced CO dissociation. rsc.org For example, in studies of (η⁶-arene)Cr(CO)₃ complexes, TRIR has been used to detect the formation of coordinatively unsaturated Cr(CO)₂ intermediates following photoejection of a CO ligand. rsc.orgrsc.org The technique allows for the characterization of the electronic structure and reactivity of these transient species. rsc.orgdicp.ac.cn The vibrational frequencies of the CO ligands in the excited state can differ significantly from the ground state, providing insights into the nature of the excited state, such as whether it is a metal-to-ligand charge-transfer (MLCT) or a ligand-field (LF) state. cmu.edu

Nuclear Magnetic Resonance Spectroscopy (NMR) for Solution-Phase Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the characterization of tetracarbonylchromium(0) complexes in solution. ump.edu.mynsf.gov It provides detailed information about the structure, dynamics, and chemical environment of the ligands and the central metal atom.

¹H, ¹³C, and ³¹P NMR for Ligand and Complex Characterization

¹H NMR: Provides information on the proton-containing organic moieties of the ligands. Chemical shifts and coupling constants can confirm the coordination of the ligand and reveal details about its conformation. nih.gov

¹³C NMR: Is particularly useful for observing the carbonyl ligands, which resonate in a characteristic downfield region (typically 180-250 ppm). ilpi.com The number of ¹³C signals for the carbonyl groups can help determine the stereochemistry of the complex (e.g., cis vs. trans isomers). nih.govpsu.edu For example, a cis-[Cr(CO)₄L₂] complex is expected to show more carbonyl resonances than a trans isomer due to lower symmetry. nih.gov

³¹P NMR: Is essential for complexes containing phosphine ligands. oulu.fiiphy.ac.cn The ³¹P chemical shift is highly sensitive to the electronic and steric environment of the phosphorus atom and changes significantly upon coordination to the chromium center. scispace.com Coupling between phosphorus and other nuclei, such as ¹H or ¹³C, can provide further structural information. For instance, the ³¹P{¹H} NMR spectrum of trans-bis[tris(4-fluorophenyl)phosphane]tetracarbonylchromium(0) was used to confirm the structure of the complex. ump.edu.my

The following table provides representative NMR data for a tetracarbonylchromium(0) complex with a phosphine ligand.

| Nucleus | Complex | Chemical Shift (δ, ppm) | Reference |

| ³¹P | cis-[Cr(CO)₄(PPh₃)₂] | ~74.04 | iphy.ac.cn |

| ¹³C (CO) | cis-[Cr(CO)₄{4-CH₃CO–C₆H₄-1-N(PPh₂)₂}] | Non-equivalent signals for cis and trans COs | nih.gov |

| ¹H | cis-[Cr(CO)₄{4-CH₃CO–C₆H₄-1-N(PPh₂)₂}] | 2.41 (acyl methyl protons) | nih.gov |

Variable-Temperature NMR for Fluxional Studies

Many organometallic complexes, including tetracarbonylchromium(0) derivatives, are not static structures in solution but undergo dynamic processes where ligands exchange positions. This phenomenon is known as fluxionality. nih.govpsu.edu Variable-temperature (VT) NMR is the primary technique used to study these dynamic behaviors. nih.govresearchgate.net

By recording NMR spectra at different temperatures, it is possible to "freeze out" or accelerate these exchange processes relative to the NMR timescale. psu.edu At low temperatures, where the exchange is slow, separate signals are observed for the chemically non-equivalent nuclei. As the temperature is raised, the rate of exchange increases, causing the signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at high temperatures. nih.gov

Analysis of the line shapes in the VT-NMR spectra allows for the determination of the activation energy (ΔG‡) and the mechanism of the fluxional process. nih.govrsc.org For example, VT-NMR has been instrumental in studying the rotation of ligands or the interchange of carbonyl groups in different coordination sites in chromium carbonyl complexes. nih.govcaltech.edu

X-ray Crystallography for Solid-State Structural Elucidation

The structural data obtained from X-ray crystallography are crucial for understanding the steric and electronic effects of the ligands on the complex. For example, the determination of the crystal structure of trans-bis[tris(4-fluorophenyl)phosphane]tetracarbonylchromium(0) confirmed an octahedral coordination geometry around the chromium atom, with the two bulky phosphine ligands in a trans arrangement. ump.edu.my The average Cr-P and Cr-C bond lengths were determined to be 2.3331 Å and 1.8808 Å, respectively. ump.edu.my

Crystallographic data for tetracarbonylchromium(0) complexes are often deposited in crystallographic databases, providing a valuable resource for structural comparisons across a wide range of derivatives. ugr.es

The table below summarizes key crystallographic parameters for a representative tetracarbonylchromium(0) complex.

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Reference |

| trans-bis[tris(4-fluorophenyl)phosphane]tetracarbonylchromium(0) | Monoclinic | C2/c | Cr-P: 2.3331 (avg.), Cr-C: 1.8808 (avg.) | ump.edu.my |

| (η-s-cis-1,3-Butadiene)tetracarbonylchromium(0) | Monoclinic | P2₁/n | Cr-C(carbonyl): ~1.85-1.90, Cr-C(diene): ~2.15-2.25 | researchgate.net |

This structural information is essential for correlating spectroscopic data with the molecular structure and for building a comprehensive understanding of the bonding and reactivity of these complexes.

Determination of Metal-Carbonyl and Metal-Ligand Bond Lengths

The bond lengths within tetracarbonylchromium(0) complexes are influenced by the nature of the other ligands attached to the chromium center. In [1,3-Bis(diphenylphosphino)propane]tetracarbonylchromium(0), the average Cr-C bond length is 1.865 Å. iucr.org Similarly, for [1,3-Bis(diphenylphosphino)pentane-κ2 P,P′]tetracarbonylchromium(0), the average Cr-C distance is reported as 1.872 (2) Å. nih.gov The presence of different ligands can cause variations in these bond lengths. For instance, in [Bis(2,4,6-trimethylphenyl)ethane-1,2-diimine-κ2 N,N′]tetracarbonylchromium(0), two distinct sets of Cr-CO bond lengths are observed: 1.890 (3) Å and 1.897 (3) Å for the carbonyls interacting with the ortho methyl groups, and shorter lengths of 1.861 (3) Å and 1.863 (3) Å for the other two. nih.gov

In (η-s-cis-1,3-Butadiene)tetracarbonylchromium(0), the Cr-CO distances for the carbonyl ligands trans to the butadiene ligand are slightly shorter than the other two Cr-CO distances. researchgate.net This is consistent with findings in related complexes where Cr-CO trans bond lengths were found to be around 1.884 (4) and 1.887 (6) Å, while the other Cr-CO bonds were shorter at 1.847 (5) and 1.837 (4) Å. iucr.org

The metal-ligand bond lengths also provide crucial information. In [1,3-Bis(diphenylphosphino)propane]tetracarbonylchromium(0), the average Cr-P bond length is 2.3770 (5) Å. iucr.org A similar average Cr-P bond length of 2.3792 (5) Å is found in [1,3-Bis(diphenylphosphino)pentane-κ2 P,P′]tetracarbonylchromium(0). nih.gov

A comparative analysis of Cr-C and C-O distances in [1,3-Bis(diphenylphosphino)pentane-κ2 P,P′]tetracarbonylchromium(0) [1.872 (2) and 1.145 (6) Å, respectively] with those in Cr(CO)6 [1.909 (3) and 1.137 (4) Å] suggests stronger bonding in the phosphine-substituted complex due to the back-bonding capabilities of the bidentate phosphine. nih.gov

| Compound | Cr-C (carbonyl) Bond Length (Å) | Cr-Ligand Bond Length (Å) | Reference |

|---|---|---|---|

| [1,3-Bis(diphenylphosphino)propane]tetracarbonylchromium(0) | 1.865 (avg) | 2.3770 (5) (Cr-P avg) | iucr.org |

| [1,3-Bis(diphenylphosphino)pentane-κ2 P,P′]tetracarbonylchromium(0) | 1.872 (2) (avg) | 2.3792 (5) (Cr-P avg) | nih.gov |

| [Bis(2,4,6-trimethylphenyl)ethane-1,2-diimine-κ2 N,N′]tetracarbonylchromium(0) | 1.890 (3), 1.897 (3) | N/A | nih.gov |

| 1.861 (3), 1.863 (3) | |||

| (η-s-cis-1,3-Butadiene)tetracarbonylchromium(0) | Shorter for CO trans to butadiene | Longer Cr-C to terminal butadiene carbons | researchgate.netiucr.org |

Analysis of Coordination Geometry and Torsion Angles

Tetracarbonylchromium(0) complexes typically exhibit a distorted octahedral coordination geometry. nih.govresearchgate.netiucr.orgnih.gov This distortion is often quantified by analyzing bond angles and torsion angles. The torsion angle is defined by the angle between two planes formed by a sequence of four atoms. ucl.ac.uk

In [Bis(2,4,6-trimethylphenyl)ethane-1,2-diimine-κ2 N,N′]tetracarbonylchromium(0), the distortion from ideal octahedral geometry is evident from the exocyclic torsion angle C21—N2—Cr1—C1 of -21.81 (19)°. nih.gov The Cr—C—O bond angles also show significant deviation from linearity for the two carbonyl groups that interact with the ortho methyl groups of the mesitylene (B46885) rings, with angles of 170.2 (3)° and 172.0 (2)°. nih.gov The remaining two carbonyl groups are nearly linear. nih.gov

The "bite angle" of chelating ligands is another important parameter. In [Bis(diphenylphosphanyl)dimethylsilane-κ2 P,P′]tetracarbonylchromium(0), the P—Cr—P bite angle is 80.27 (1)°. nih.gov In [2,2-Bis(diphenylphosphanyl)propane-κ2P,P′]tetracarbonylchromium(0) dichloromethane (B109758) monosolvate, this angle is 70.27 (2)°. researchgate.net These angles, along with other bond angles, confirm the distorted octahedral arrangement around the chromium atom.

| Compound | Coordination Geometry | Key Angles (°) | Reference |

|---|---|---|---|

| [Bis(2,4,6-trimethylphenyl)ethane-1,2-diimine-κ2 N,N′]tetracarbonylchromium(0) | Distorted Octahedral | Torsion Angle (C-N-Cr-C): -21.81 (19) Cr-C-O: 170.2 (3), 172.0 (2) | nih.gov |

| [Bis(diphenylphosphanyl)dimethylsilane-κ2 P,P′]tetracarbonylchromium(0) | Distorted Octahedral | P-Cr-P Bite Angle: 80.27 (1) | nih.gov |

| [2,2-Bis(diphenylphosphanyl)propane-κ2P,P′]tetracarbonylchromium(0)·CH2Cl2 | Distorted Octahedral | P-Cr-P Bite Angle: 70.27 (2) | researchgate.net |

| (η-s-cis-1,3-Butadiene)tetracarbonylchromium(0) | Distorted Octahedral | N/A | researchgate.netiucr.org |

Electronic Absorption Spectroscopy (UV-Vis) and Photophysical Properties

UV-Vis spectroscopy is a key technique for probing the electronic transitions in molecules. msu.edu For tetracarbonylchromium(0) complexes, the spectra are characterized by absorptions corresponding to various electronic transitions.

In cis-tetracarbonylchromium-triphenylphosphine, two maximum absorption peaks are observed at around 235 nm and 262 nm. iphy.ac.cn Another study on a similar complex, Cr(CO)4(PPh3), reports absorption maxima at approximately 262 nm and 335 nm. iphy.ac.cn These transitions are generally assigned to metal-to-ligand charge transfer (MLCT) and d-d transitions. iphy.ac.cn The intense color of some complexes, such as [Bis(2,4,6-trimethylphenyl)ethane-1,2-diimine-κ2 N,N′]tetracarbonylchromium(0) which has a strong MLCT band at 595 nm, is attributed to these electronic transitions. nih.gov

The photophysical properties of these complexes, such as luminescence and excited-state dynamics, are also of interest. whiterose.ac.ukrsc.org For instance, while rac-[Cr(TMP)2(dppn)]3+ is non-emissive in aqueous solution, it shows weak luminescence in aerated acetonitrile (B52724), which is ascribed to a dppn-localized excited state. whiterose.ac.uk The study of these properties is crucial for applications in areas like photocatalysis and molecular photonics. diva-portal.org

Surface Spectroscopic Techniques for Adsorbed Complexes

The study of adsorbed tetracarbonylchromium(0) complexes on various surfaces provides insight into their interaction with different materials. Techniques like Fourier-transform infrared (FT-IR) spectroscopy and photoelectron spectroscopy are employed for this purpose. ias.ac.inresearchgate.net

Pressure-tuning infrared and Raman spectroscopy have been used to study (2,2′-bipyridine)tetracarbonyl-chromium(O), revealing information about the bonding and structure of the complex under pressure. researchgate.net The adsorption of related molecules on surfaces like silica (B1680970) and loughlinite has been investigated to understand the nature of the interaction, which can range from hydrogen bonding to coordination at Lewis acid sites. researchgate.net These studies are relevant for understanding the catalytic activity and surface chemistry of these complexes. scispace.comgoogleapis.com

Nonlinear Optical Properties Investigations

Nonlinear optical (NLO) materials have applications in technologies like optical switching and 3D microfabrication. mdpi.com Some tetracarbonylchromium(0) complexes have been investigated for their NLO properties.

The z-scan technique is a common method to measure NLO parameters. iphy.ac.cn For the cis-tetracarbonylchromium-triphenylphosphine complex, z-scan measurements using a continuous-wave diode laser were performed to estimate the third-order nonlinear optical parameter (χ(3)). iphy.ac.cniphy.ac.cn Such studies help in identifying promising candidates for photonic applications. The investigation of NLO properties extends to various organometallic complexes, highlighting the potential of this class of compounds in materials science. researchgate.netacs.orgugr.es

Computational and Theoretical Investigations of Tetracarbonylchromium 0 Complexes

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a primary computational method for studying the properties of transition metal carbonyl complexes, offering a balance between computational cost and accuracy. For tetracarbonylchromium(0), DFT has been employed to explore various aspects of its chemical nature.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations have been crucial in understanding the formation of tetracarbonylchromium(0) through the photodissociation of chromium hexacarbonyl. Theoretical studies have mapped out the potential energy surfaces of the dissociation process, identifying the electronic states involved. The accepted picture of photochemical dissociation of metal-ligand bonds often gives a predominant role to ligand-field excitations. Current time information in Edmonton, CA. However, DFT calculations have challenged this view for Cr(CO)₆, suggesting that the photodissociation occurs from charge-transfer (CT) states rather than ligand-field (LF) states. Current time information in Edmonton, CA. These calculations show that two states arising from a low-energy CT configuration have dissociative potential energy surfaces, which is in agreement with the experimentally observed photodissociation of the Cr-CO bond upon low-energy absorption. Current time information in Edmonton, CA.

The process is understood to proceed in steps, with the initial photoexcitation of Cr(CO)₆ leading to the loss of a single carbonyl ligand to form Cr(CO)₅. Subsequent dissociation of another CO ligand from the pentacarbonyl intermediate can lead to the formation of Cr(CO)₄. DFT studies help in characterizing the transition states and intermediates along these dissociation pathways, providing insights into the kinetics and thermodynamics of the formation of tetracarbonylchromium(0).

Analysis of Electronic Structure and Bonding

The electronic structure and bonding in tetracarbonylchromium(0) are of significant interest. DFT studies, often complemented by other theoretical approaches like molecular orbital theory, provide a detailed picture of the metal-ligand interactions. The bonding in metal carbonyls is classically described by the Dewar-Chatt-Duncanson model, which involves a synergistic interaction of σ-donation from the carbon lone pair of the CO ligand to an empty metal d-orbital, and π-backdonation from a filled metal d-orbital to the empty π* antibonding orbital of the CO ligand.

Topological analysis of the electron density, derived from DFT calculations, can provide quantitative measures of the nature of chemical bonds. For transition metal carbonyl complexes, these analyses help to characterize the Cr-C and C-O bonds, revealing the extent of covalent and ionic character. The weakening of the C-O bond upon coordination to the chromium center, a hallmark of π-backdonation, can be quantified through these computational methods. ethz.ch

Prediction of Molecular Geometries and Spectroscopic Parameters

Due to its transient nature, experimental determination of the geometry and spectroscopic properties of tetracarbonylchromium(0) is challenging. DFT calculations serve as a valuable tool for predicting these properties. Theoretical studies have investigated various possible geometries for Cr(CO)₄, with a square planar or a distorted tetrahedral structure often being considered. The optimized geometry from DFT calculations can provide bond lengths and angles for the most stable conformation.

Furthermore, DFT is widely used to predict vibrational spectra, particularly infrared (IR) spectra. researchgate.net The calculated vibrational frequencies of the C-O stretching modes are particularly informative, as their positions are sensitive to the extent of π-backdonation from the chromium center to the carbonyl ligands. These theoretical predictions can be compared with experimental data from time-resolved spectroscopic techniques to confirm the identity and structure of the transient Cr(CO)₄ species.

| Property | Predicted Value | Method |

| Geometry | Distorted Tetrahedral/Square Planar | DFT |

| Cr-C Bond Length | Varies with functional and basis set | DFT |

| C-O Bond Length | Varies with functional and basis set | DFT |

| C-O Vibrational Frequencies | Dependent on geometry and electronic state | DFT |

Note: Specific values for bond lengths and vibrational frequencies are highly dependent on the level of theory (functional and basis set) used in the DFT calculations and the specific isomeric structure of Cr(CO)₄ being considered. The table presents the type of data that can be obtained.

Quantum Chemical Calculations for Catalyst Design

The application of quantum chemical calculations, including DFT, to the in silico design of catalysts is a rapidly growing field. youtube.com These methods allow for the computational screening of potential catalysts and the detailed investigation of catalytic cycles, which can accelerate the discovery of new and improved catalytic systems. youtube.com

While chromium carbonyl complexes, in general, are known to be precursors for catalysts in various organic reactions, specific computational studies focusing on the rational design of catalysts based on the tetracarbonylchromium(0) fragment are not widely reported in the literature. The general approach in computational catalyst design involves identifying a catalytically active species and then systematically modifying its ligand environment to enhance its activity, selectivity, or stability. Quantum chemical calculations are used to predict how these modifications affect the energies of intermediates and transition states in a proposed catalytic cycle. Although the principles of computational catalyst design are well-established, their specific application to design new catalysts based on the Cr(CO)₄ moiety is a less explored area.

Modeling of Metal-Ligand Interactions and Orbital Contributions

A deeper understanding of the metal-ligand interactions in tetracarbonylchromium(0) can be achieved through advanced computational models that go beyond simple orbital diagrams. Energy decomposition analysis (EDA) is a powerful technique that can be coupled with DFT calculations to partition the total interaction energy between the chromium atom and the carbonyl ligands into physically meaningful components. These components typically include electrostatic interactions, Pauli repulsion (exchange repulsion), and orbital interactions (covalent bonding).

The orbital interaction term can be further broken down into contributions from different molecular orbitals, allowing for a quantitative assessment of the σ-donation and π-backdonation components of the Dewar-Chatt-Duncanson model. This analysis provides a detailed picture of the relative importance of these bonding components in stabilizing the Cr(CO)₄ complex. Such studies reveal the subtle interplay of electronic effects that govern the structure and reactivity of this transient species. The analysis of the molecular orbitals of Cr(CO)₄ shows the involvement of the chromium 3d, 4s, and 4p orbitals in bonding with the 5σ and 2π* orbitals of the carbonyl ligands.

Computational Studies on Excited States

The study of excited states is fundamental to understanding the photochemistry of chromium carbonyls, which is the primary route to generating tetracarbonylchromium(0). Time-dependent density functional theory (TD-DFT) is the most common method for calculating the electronic excitation energies and characterizing the nature of the excited states of molecules. researchgate.net

Computational studies on the excited states of Cr(CO)₆ have been instrumental in reinterpreting its electronic absorption spectrum. Current time information in Edmonton, CA. These studies have assigned the low-energy absorption bands to metal-to-ligand charge-transfer (MLCT) transitions rather than the previously assumed ligand-field (LF) transitions. Current time information in Edmonton, CA. The potential energy surfaces of these excited states have been calculated along the Cr-CO dissociation coordinate, revealing which states are dissociative and lead to the formation of Cr(CO)₅ and subsequently Cr(CO)₄. Current time information in Edmonton, CA.

For the Cr(CO)₄ fragment itself, computational studies can predict its electronic absorption spectrum and characterize its low-lying excited states. This information is crucial for understanding the subsequent photochemical reactions that Cr(CO)₄ might undergo. The nature of these excited states (e.g., LF, MLCT) determines the reactivity of the photoexcited molecule.

| Transition Type | Description |

| Ligand-Field (LF) | Excitation between metal d-orbitals. |

| Metal-to-Ligand Charge-Transfer (MLCT) | Excitation from a metal-centered orbital to a ligand-centered orbital. |

| Ligand-to-Metal Charge-Transfer (LMCT) | Excitation from a ligand-centered orbital to a metal-centered orbital. |

This table describes the general types of electronic transitions relevant to transition metal complexes like tetracarbonylchromium(0).

Application of Computational Tools in Catalysis Research (e.g., Degree of Rate Control)

Computational chemistry has emerged as an indispensable tool in the field of catalysis, providing deep insights into complex reaction mechanisms that are often difficult to probe experimentally. rsc.orgacs.org For chromium-based catalysts, particularly those involved in processes like ethylene (B1197577) oligomerization and polymerization, Density Functional Theory (DFT) has become a cornerstone for mapping out catalytic cycles, identifying intermediates, and determining the energetics of transition states. acs.orgresearchgate.netnih.gov These computational investigations are crucial for understanding catalyst activity, selectivity, and stability, thereby guiding the rational design of more efficient catalysts.

Detailed Research Findings in Chromium Catalysis

While specific DRC analyses for tetracarbonylchromium(0) systems are not extensively documented in publicly available literature, the principles are widely applied to other chromium catalysts, yielding valuable insights. For instance, in the chromium-catalyzed trimerization of ethylene, DFT calculations have been instrumental in elucidating the metallacycle mechanism. acs.orgresearchgate.net These studies pinpoint the oxidative coupling of two ethylene molecules to form a chromacyclopentane intermediate as the rate-determining step. nih.gov

Computational models have shown that the spin state of the chromium center plays a critical role, with spin surface crossings potentially opening up lower energy pathways. researchgate.net Furthermore, the electronic and steric properties of the ligands attached to the chromium center can dramatically influence the energy barriers of different steps in the cycle. For example, DFT studies on Cr-PNP (aminodiphosphine) catalysts have explored how hemilabile coordinating groups, such as a methoxy (B1213986) moiety, can stabilize key intermediates and transition states, thereby influencing the selectivity towards desired products like 1-hexene (B165129) or 1-octene. researchgate.netnih.gov

Hypothetical Application of DRC to a Tetracarbonylchromium(0) System

To illustrate how these computational tools would be applied to a hypothetical catalytic cycle involving a tetracarbonylchromium(0) fragment, consider a generic substrate activation and functionalization process. The key steps might include:

Substrate Coordination: An unsaturated Cr(CO)3 species, formed by CO dissociation from Cr(CO)4, coordinates with the substrate.

Oxidative Addition: The chromium center undergoes oxidative addition into a bond of the substrate.

Migratory Insertion: A carbonyl ligand inserts into a Cr-substrate bond.

Reductive Elimination: The functionalized substrate is eliminated, regenerating the catalyst.

A DRC analysis for such a cycle would involve calculating the free energy of each intermediate (I) and transition state (TS) and then determining their influence on the turnover frequency. The results could be summarized in a data table.

Table 1: Hypothetical Degree of Rate Control (DRC) Analysis for a Cr(CO)4-Catalyzed Reaction

This interactive table illustrates the principles of DRC. The values are hypothetical and serve to demonstrate how computational analysis identifies kinetically relevant steps in a catalytic cycle.

| Step | Species | Relative Free Energy (kcal/mol) | Degree of Rate Control (DRC) | Kinetic Relevance |

| 1. CO Dissociation | TS1 | 15.2 | 0.15 | Moderately influential |

| I1 (Cr(CO)3) | 5.8 | 0.02 | Kinetically insignificant intermediate | |

| 2. Substrate Binding | TS2 | 8.1 | 0.05 | Minor influence on rate |

| I2 | -2.5 | 0.00 | Kinetically insignificant intermediate | |

| 3. Oxidative Addition | TS3 | 21.5 | 0.80 | Rate-Controlling Transition State |

| I3 | 12.3 | -0.10 | Moderately influential reverse reaction | |

| 4. Migratory Insertion | TS4 | 18.9 | 0.08 | Minor influence on rate |

| I4 | -5.0 | 0.00 | Kinetically insignificant intermediate | |

| 5. Reductive Elimination | TS5 | 14.7 | 0.05 | Minor influence on rate |

Advanced Structural and Bonding Analysis

Distorted Octahedral Environments around Chromium(0) Centers

In tetracarbonylchromium(0) complexes, the chromium atom is typically found in a distorted octahedral coordination environment. researchgate.netgrafiati.com This geometry arises from the coordination of four carbonyl (CO) ligands and other ancillary ligands. researchgate.netump.edu.my The nature of the additional ligands, such as bidentate phosphines, arsines, or dienes, significantly influences the extent of this distortion. researchgate.netresearchgate.netiucr.org